N-methyloxane-3-carboxamide
Description
N-methyloxane-3-carboxamide: is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.19 g/mol . It is also known by its IUPAC name, N-methyltetrahydro-2H-pyran-3-carboxamide . This compound is characterized by its carboxamide functional group attached to a tetrahydropyran ring, making it a versatile molecule in various chemical and biological applications.
Properties
IUPAC Name |
N-methyloxane-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8-7(9)6-3-2-4-10-5-6/h6H,2-5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RREVFVTWVYIPDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCOC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyloxane-3-carboxamide typically involves the amidation of carboxylic acid derivatives. One common method is the reaction of N-methylamine with oxane-3-carboxylic acid under appropriate conditions . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: N-methyloxane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are often employed in substitution reactions.
Major Products:
Oxidation: Oxane-3-carboxylic acid derivatives.
Reduction: N-methyloxane-3-amine.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyloxane-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules .
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential as a biochemical probe to study enzyme-substrate interactions .
- Used in the development of bioactive compounds with potential therapeutic applications .
Medicine:
- Explored for its potential as a drug candidate due to its ability to interact with specific molecular targets .
- Studied for its pharmacokinetic and pharmacodynamic properties .
Industry:
Mechanism of Action
The mechanism of action of N-methyloxane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors . The carboxamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity or altering their function . Additionally, the tetrahydropyran ring structure allows the compound to fit into hydrophobic pockets of proteins, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
- N-methyltetrahydro-2H-pyran-2-carboxamide
- N-methyltetrahydro-2H-pyran-4-carboxamide
- N-methylpiperidine-3-carboxamide
Comparison: N-methyloxane-3-carboxamide is unique due to the position of the carboxamide group on the tetrahydropyran ring, which influences its chemical reactivity and biological activity . Compared to its analogs, this compound exhibits distinct binding properties and reaction profiles, making it a valuable compound for specific applications in research and industry .
Biological Activity
N-Methyloxane-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article explores its biological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.
Chemical Structure and Properties
This compound features a methyloxane backbone with a carboxamide functional group. The unique structural arrangement contributes to its reactivity and biological activity. The presence of the carboxamide group allows for various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its potential applications in drug development.
Research indicates that this compound may interact with specific molecular targets, particularly in cancer biology. One of the key mechanisms involves the inhibition of the interaction between Mdm2 (mouse double minute 2 homolog) and p53 proteins. This interaction is critical in regulating cell cycle and apoptosis; thus, disrupting it can lead to increased p53 activity and promote apoptosis in cancer cells.
Potential Mechanisms:
- Inhibition of Mdm2-p53 Interaction : Enhances tumor suppressor pathways.
- Modulation of Protein Interactions : Influences various signaling pathways involved in cell proliferation and survival.
Biological Activity
Despite limited data on the compound's biological activity, preliminary studies suggest promising anticancer properties. The ability to disrupt key protein interactions positions this compound as a potential lead compound for cancer therapeutics. Further research is necessary to elucidate its full biological profile and therapeutic potential.
Case Studies and Research Findings
While comprehensive studies specifically focusing on this compound are sparse, related compounds have been investigated for their biological activities. For instance:
- Inhibition Studies : Derivatives similar to this compound have shown efficacy in inhibiting tumor growth by modulating the Mdm2-p53 pathway.
- Synthesis and Characterization : Various synthetic routes have been explored to enhance yield and purity, with average yields reported around 71% in specific reactions involving related compounds .
Comparative Analysis
To better understand this compound's place within medicinal chemistry, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-Methyltetrahydro-2H-pyran-2-carboxamide | Tetrahydropyran ring | Anticancer properties reported |
| N-Methylpiperidine-3-carboxamide | Piperidine ring | Neuroactive properties studied |
| N-Methoxy-N-methyloxane-3-carboxamide | Methoxy group enhances reactivity | Potential anticancer agent |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
